2-Chloro-1,3,4-thiadiazole

Descripción general

Descripción

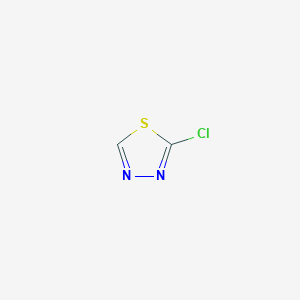

2-Chloro-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of 1,3,4-thiadiazole is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the sulfur and nitrogen atoms in the heterocyclic ring. Key reactions include:

-

Replacement with Amines :

2-Chloro-1,3,4-thiadiazole reacts with primary amines (e.g., methylamine, aniline) to form 2-amino-1,3,4-thiadiazole derivatives. This reaction typically occurs under mild conditions (room temperature, acetone solvent) with high yields (70–85%) . For example: This substitution is critical for synthesizing bioactive molecules, such as antimicrobial and anticancer agents . -

Replacement with Thiols/Alkoxides :

Thiols (e.g., ethanethiol) and alkoxides (e.g., sodium methoxide) displace the chlorine atom to yield thioether or ether derivatives. These reactions are often performed in polar aprotic solvents (e.g., DMF) with catalytic bases .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

-

Sulfoxide Formation :

Using hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) under mild conditions yields sulfoxide derivatives. For example: Sulfoxides exhibit altered electronic properties, enhancing pharmacological activity in some cases . -

Sulfone Formation :

Stronger oxidants like potassium permanganate (KMnO) or nitric acid (HNO) convert the sulfur atom to a sulfone group.

Reduction Reactions

Reduction of the nitrogen-sulfur bond in this compound can produce amines or thiols:

- LiAlH4_44-Mediated Reduction :

Lithium aluminum hydride reduces the thiadiazole ring to form open-chain thiols or amines, depending on reaction conditions .

Cyclocondensation Reactions

This compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles. For instance:

- Reaction with Aldehydes :

Under microwave irradiation, this compound reacts with aromatic aldehydes (e.g., benzaldehyde) to yield triazolothiadiazoles. This method is efficient (70–80% yields) and avoids transition-metal catalysts .

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Nucleophilic Substitution Mechanism :

- The reaction proceeds via an SAr (nucleophilic aromatic substitution) pathway. The electron-deficient thiadiazole ring facilitates attack by nucleophiles at the C-2 position .

- Computational studies (e.g., MESP analysis) confirm the electrophilic nature of the C-2 atom, with negative electrostatic potential regions localized on the sulfur and nitrogen atoms .

- Oxidative Pathways :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

2-Chloro-1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. Research has shown that various derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain 1,3,4-thiadiazole derivatives are effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Case Study:

A study synthesized several this compound derivatives and tested their antibacterial efficacy. The most potent compound showed a minimum inhibitory concentration (MIC) of 32.6 µg/mL against E. coli, outperforming standard antibiotics .

1.2 Anticancer Activity

Recent investigations have identified this compound as a promising scaffold for anticancer agents. Derivatives have been synthesized that inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study:

One derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth-inhibitory activity through mechanisms involving cell cycle arrest .

Agrochemical Applications

2.1 Herbicides and Fungicides

The thiadiazole ring structure is utilized in the development of herbicides and fungicides due to its ability to disrupt biochemical pathways in plants and fungi. Compounds derived from this compound have shown efficacy in controlling various agricultural pests.

Data Table: Herbicidal Activity of Thiadiazole Derivatives

| Compound Name | Target Pest/Fungus | Efficacy (Rate of Control) |

|---|---|---|

| 5-Methyl-2-chloro-1,3,4-thiadiazole | Weed Species A | 85% |

| 5-Ethyl-2-chloro-1,3,4-thiadiazole | Fungal Pathogen B | 90% |

Materials Science Applications

3.1 Corrosion Inhibition

this compound has been investigated for its potential as a corrosion inhibitor in metal surfaces due to its ability to form protective films on metal substrates.

Case Study:

Research demonstrated that a specific thiadiazole derivative reduced corrosion rates in mild steel by up to 70% in acidic environments . The mechanism involves adsorption onto the metal surface, forming a barrier against corrosive agents.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3,4-thiadiazole varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits enzyme activity.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death

Comparación Con Compuestos Similares

1,3,4-Thiadiazole: Shares the same core structure but lacks the chlorine substituent.

2-Amino-1,3,4-thiadiazole: Contains an amino group instead of a chlorine atom.

1,3,4-Oxadiazole: Similar structure but with an oxygen atom replacing the sulfur atom

Uniqueness: 2-Chloro-1,3,4-thiadiazole is unique due to its chlorine substituent, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

2-Chloro-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. The compound's structure features a thiadiazole ring, which is known for its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C2HClN2S. Its structure is characterized by:

- A thiadiazole ring , which contributes to its biological activity.

- A chlorine substituent at the second position, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazoles show efficacy against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibits growth of Klebsiella pneumoniae and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Klebsiella pneumoniae | 16 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Cell Lines Tested : Effective against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 20.0 |

Anti-inflammatory Activity

Studies have indicated that compounds containing the thiadiazole moiety can exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in vitro .

- Animal Models : Demonstrated efficacy in reducing paw edema in rat models.

Case Studies

A recent study evaluated the therapeutic potential of this compound derivatives in a clinical setting:

Propiedades

IUPAC Name |

2-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKROAAKKMQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513902 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52819-57-5 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Chloro-1,3,4-thiadiazole being investigated as a potential building block for antileishmanial drugs?

A: The scientific literature highlights the need for novel leishmaniasis treatments due to limitations with current therapies, such as lengthy treatment duration, adverse effects, and emerging drug resistance []. This compound serves as a versatile building block for synthesizing diverse compounds, including those with potential antileishmanial activity.

Q2: How does modifying the structure of compounds containing this compound affect their activity against Leishmania major?

A: Research indicates that incorporating specific structural elements into the this compound scaffold can influence antileishmanial activity []. For instance, a study compared the activity of compounds containing a piperidin-4-ol group at the C-2 position of the thiadiazole ring to their linear amine analogues []. Results showed that the cyclic analogues exhibited reduced anti-promastigote and anti-amastigote activity compared to their linear counterparts [], suggesting that the type of amine substituent at the C-2 position significantly impacts efficacy against Leishmania major.

Q3: Besides its potential application in antileishmanial research, what other uses does this compound have in synthetic chemistry?

A: this compound serves as a crucial reagent in synthesizing diverse heterocyclic systems []. For example, it can react with nucleophiles like 5-phenyl-1,3,4-oxadiazole-2-thiol to form sulfide bridges, creating multinuclear heterocyclic compounds []. This versatility makes it valuable for developing various pharmaceuticals and materials beyond antileishmanial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.